3-Methyl-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}butanamide
3-Methyl-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}butanamide
Brand Name:
Vulcanchem
CAS No.:
862676-70-8
VCID:
VC0350732
InChI:
InChI=1S/C19H29N3O2/c1-14(2)13-18(23)20-16-7-5-6-8-17(16)21-9-11-22(12-10-21)19(24)15(3)4/h5-8,14-15H,9-13H2,1-4H3,(H,20,23)
SMILES:
CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C
Molecular Formula:
C19H29N3O2
Molecular Weight:
331.5g/mol
3-Methyl-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}butanamide
CAS No.: 862676-70-8
Main Products
VCID: VC0350732
Molecular Formula: C19H29N3O2
Molecular Weight: 331.5g/mol
CAS No. | 862676-70-8 |
---|---|
Product Name | 3-Methyl-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}butanamide |
Molecular Formula | C19H29N3O2 |
Molecular Weight | 331.5g/mol |
IUPAC Name | 3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide |
Standard InChI | InChI=1S/C19H29N3O2/c1-14(2)13-18(23)20-16-7-5-6-8-17(16)21-9-11-22(12-10-21)19(24)15(3)4/h5-8,14-15H,9-13H2,1-4H3,(H,20,23) |
Standard InChIKey | HBIRMSROKJWZIU-UHFFFAOYSA-N |
SMILES | CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
Canonical SMILES | CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
PubChem Compound | 961920 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume